6-Bromo-2,3-difluoropyridine
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Overview
Description
6-Bromo-2,3-difluoropyridine is a heterocyclic organic compound with the molecular formula C5H2BrF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a bromine atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
6-Bromo-2,3-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner, potentially involving the fluorine atoms’ strong electron-withdrawing properties.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, including those used for local radiotherapy of cancer . This suggests that this compound may play a role in these biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
Given its potential role in the synthesis of biologically active compounds, it may have significant effects at the molecular and cellular level .
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that environmental factors may indeed influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 6-Bromo-2,3-difluoropyridine involves the bromination of 2,3-difluoropyridine. The reaction typically uses bromine as the brominating agent in the presence of a solvent like chloroform. The reaction mixture is heated to reflux for several hours, followed by quenching with sodium bisulfite and neutralization with sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,3-difluoropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2,3-difluoro-6-aminopyridine.
Cross-Coupling: Various biaryl compounds or substituted pyridines.
Reduction: 2,3-difluoropyridine.
Scientific Research Applications
6-Bromo-2,3-difluoropyridine is utilized in several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
Agricultural Chemistry: Used in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: Employed in the development of advanced materials with specific electronic properties.
Radiochemistry: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoropyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,3,6-Trifluoropyridine: Contains an additional fluorine atom, which can alter its electronic properties and reactivity.
5-Bromo-2,3-difluoropyridine:
Uniqueness
6-Bromo-2,3-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling and substitution reactions.
Properties
IUPAC Name |
6-bromo-2,3-difluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRQAHMLAMRQBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857096 |
Source
|
Record name | 6-Bromo-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257071-45-6 |
Source
|
Record name | 6-Bromo-2,3-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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